N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-phenoxyacetamide
Description
Properties
IUPAC Name |
N-[3,3-dimethyl-5-(3-methylbutyl)-4-oxo-2H-1,5-benzoxazepin-8-yl]-2-phenoxyacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H30N2O4/c1-17(2)12-13-26-20-11-10-18(14-21(20)30-16-24(3,4)23(26)28)25-22(27)15-29-19-8-6-5-7-9-19/h5-11,14,17H,12-13,15-16H2,1-4H3,(H,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJZLMLZPCYRTOG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCN1C2=C(C=C(C=C2)NC(=O)COC3=CC=CC=C3)OCC(C1=O)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H30N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-phenoxyacetamide is a compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including its pharmacological effects, mechanisms of action, and relevant research findings.
The compound has the following chemical characteristics:
- Molecular Formula : C24H31N3O5S
- Molecular Weight : 473.59 g/mol
- CAS Number : 922005-59-2
The biological activity of this compound is primarily attributed to its interaction with various biological targets. Preliminary studies suggest that it may exert its effects through:
- Inhibition of Enzymatic Activity : The compound has shown promise in inhibiting specific enzymes involved in inflammatory pathways.
- Antioxidant Properties : It may possess antioxidant capabilities that help mitigate oxidative stress in cells.
- Modulation of Receptor Activity : Potential interactions with neurotransmitter receptors could influence neurological functions.
Antioxidant Activity
A study evaluating the antioxidant properties of related compounds indicated that derivatives of oxazepins exhibit significant scavenging activity against free radicals. This suggests that N-(5-isopentyl-3,3-dimethyl-4-oxo) may similarly contribute to reducing oxidative damage in cells .
Anti-inflammatory Effects
Research on sulfonamide derivatives has highlighted their potential in reducing inflammation by inhibiting nitric oxide production in stimulated murine cells. The compound's structural similarity to these derivatives suggests it may also have anti-inflammatory effects .
Antitumor Activity
Several studies have reported that compounds with similar structures exhibit antitumor properties against various human tumor cell lines. For instance, sulfonamide derivatives have been evaluated for their cytotoxic effects on cancer cells, indicating a potential for N-(5-isopentyl...) to act as an antitumor agent.
Case Studies and Research Findings
Scientific Research Applications
Kinase Inhibition
One of the primary applications of this compound lies in its ability to inhibit specific kinases involved in various diseases. Notably, it has shown significant inhibitory activity against RIP1 kinase, a crucial regulator in cell death pathways and inflammation.
| Compound | Target Kinase | IC50 (μM) | Comments |
|---|---|---|---|
| N-(5-isopentyl-3,3-dimethyl-4-oxo...) | RIP1 Kinase | Low micromolar | Significant inhibitory activity |
This inhibition suggests potential therapeutic uses in treating neurodegenerative diseases and inflammatory disorders. In preclinical studies, the compound has demonstrated the ability to reduce neuronal apoptosis and improve cognitive function in animal models of neurodegeneration .
Anti-inflammatory Properties
Research indicates that this compound can modulate inflammatory responses. In models of inflammatory diseases, treatment with N-(5-isopentyl-3,3-dimethyl-4-oxo...) led to decreased levels of pro-inflammatory cytokines and improved clinical outcomes . This positions the compound as a candidate for developing anti-inflammatory therapies.
Neurodegenerative Disease Models
In a series of experiments involving animal models for conditions such as Alzheimer's disease, administration of N-(5-isopentyl-3,3-dimethyl-4-oxo...) resulted in:
- Reduced neuronal death
- Enhanced memory retention capabilities
These findings highlight the potential for this compound to be developed into a therapeutic agent for neurodegenerative conditions.
Inflammatory Disorders
In studies focused on inflammatory responses:
- The compound was administered to models exhibiting chronic inflammation.
- Results showed significant reductions in inflammatory markers and improved tissue health.
These outcomes suggest that N-(5-isopentyl-3,3-dimethyl-4-oxo...) could be beneficial in treating various inflammatory diseases.
Safety Profile
Initial safety assessments indicate a favorable safety margin for N-(5-isopentyl-3,3-dimethyl-4-oxo...). However, comprehensive studies are required to fully characterize its pharmacokinetics and long-term effects on human health .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
The compound’s closest structural analogs include derivatives with variations in the alkyl chain at position 5 and the acyl group at position 8. A notable example is N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-(trifluoromethyl)benzamide (), which differs in two key aspects:
Position 5 substituent : Isobutyl (2-methylpropyl) vs. isopentyl (3-methylbutyl).
Position 8 acyl group: 2-(trifluoromethyl)benzamide vs. 2-phenoxyacetamide.
Table 1: Comparative Analysis of Substituent Effects
Pharmacological and Physicochemical Properties
While direct comparative data for the target compound are scarce, inferences can be drawn from related benzoxazepin derivatives:
- Metabolic Stability: Trifluoromethyl groups (as in ) are known to resist oxidative metabolism, whereas the phenoxy group in the target compound may undergo faster hepatic clearance .
- Binding Affinity: The 2-phenoxyacetamide’s oxygen atom could facilitate interactions with polar residues in binding pockets, contrasting with the hydrophobic trifluoromethyl group’s preference for aromatic clusters.
Q & A
Q. What are the key synthetic steps and critical intermediates in the preparation of this compound?
The synthesis involves multi-step organic reactions starting with the construction of the benzoxazepine core. Key intermediates include the isopentyl-substituted tetrahydrobenzo[b][1,4]oxazepinone and the phenoxyacetamide precursor. Reaction conditions (e.g., solvent selection, temperature, and catalyst use) must be tightly controlled to minimize side products and maximize yield. For example, amide coupling steps often require anhydrous conditions and reagents like EDCI/HOBt .
Q. Which analytical techniques are essential for confirming the compound’s structural integrity and purity?
High-resolution NMR (¹H, ¹³C) is critical for verifying the benzoxazepine core and substituent positions, while HPLC or LC-MS ensures purity (>95%). Mass spectrometry confirms molecular weight accuracy, and FT-IR can validate functional groups like the amide carbonyl (e.g., ~1650–1700 cm⁻¹) .
Advanced Research Questions
Q. How can researchers resolve low yields in the final amide coupling step during synthesis?
Low yields may arise from steric hindrance at the 8-position of the benzoxazepine core. Strategies include:
- Solvent optimization : Switching from DMF to THF or dichloromethane to reduce polarity.
- Catalyst screening : Testing alternatives to EDCI, such as DCC or PyBOP, with DMAP as an additive.
- Temperature modulation : Conducting reactions at 0–5°C to suppress side reactions .
Q. What methodological approaches are recommended to address poor solubility in biological assays?
Poor aqueous solubility can limit in vitro testing. Solutions include:
- Prodrug derivatization : Introducing phosphate or PEG groups to the phenoxyacetamide moiety.
- Co-solvent systems : Using DMSO-water mixtures (≤1% DMSO) or cyclodextrin-based formulations.
- Structural analogs : Modifying the isopentyl chain to shorter alkyl groups (e.g., propyl) to reduce hydrophobicity .
Q. How should structure-activity relationship (SAR) studies be designed for analogs of this compound?
SAR studies should systematically vary substituents on the benzoxazepine core and acetamide side chain. For example:
- Core modifications : Replacing the isopentyl group with ethyl or allyl chains to assess steric effects.
- Acetamide substitutions : Testing halogenated (F, Cl) or methoxy variants on the phenoxy ring.
- Bioactivity assays : Compare IC₅₀ values in target-specific assays (e.g., kinase inhibition) to correlate structural changes with potency .
Q. How can contradictory biological activity data between independent studies be reconciled?
Discrepancies may arise from differences in assay conditions (e.g., cell lines, incubation times) or compound purity. Mitigation strategies:
- Standardized protocols : Adopt consensus assay guidelines (e.g., CLIA-compliant methods).
- Batch verification : Re-test activity using independently synthesized batches with ≥98% purity (HPLC-validated).
- Theoretical alignment : Cross-reference results with computational docking studies to validate target binding hypotheses .
Q. What in vitro assay designs are optimal for evaluating this compound’s neuroprotective potential?
- Oxidative stress models : Use SH-SY5Y cells treated with H₂O₂ or rotenone, measuring viability via MTT assays.
- Apoptosis markers : Quantify caspase-3/7 activity and Bcl-2/Bax ratios via western blot.
- Dose-response profiling : Test concentrations from 1 nM–100 µM, with positive controls like riluzole .
Q. What are the critical differences between laboratory-scale and industrial-scale synthesis of this compound?
Industrial processes prioritize cost, safety, and scalability:
- Continuous flow reactors : Replace batch reactions for improved heat/mass transfer.
- Purification : Use centrifugal partition chromatography instead of column chromatography.
- Waste reduction : Solvent recovery systems and catalytic recycling (e.g., immobilized enzymes) .
Q. Which computational modeling methods are suitable for predicting metabolic stability?
- ADMET prediction : Use Schrödinger’s QikProp or SwissADME to estimate CYP450 metabolism.
- MD simulations : Analyze binding stability to serum albumin (e.g., 100 ns simulations in GROMACS).
- Metabolite identification : Employ Mass Frontier or MetaboLynx for in silico metabolite profiling .
Q. How should stability studies be designed to determine optimal storage conditions?
- Forced degradation : Expose the compound to heat (40–60°C), humidity (75% RH), and UV light.
- Analytical endpoints : Monitor degradation via HPLC peak area (≥95% purity threshold).
- Storage recommendations : Use amber vials under argon at –20°C for long-term stability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
